molecular formula C5H5N5 B3349757 1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine CAS No. 23589-45-9

1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine

Cat. No.: B3349757
CAS No.: 23589-45-9
M. Wt: 135.13 g/mol
InChI Key: IHYKZUSZNLIWPC-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine is a heterocyclic compound belonging to the class of triazolopyridines. It is characterized by a fused ring structure consisting of a triazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with triethyl orthoformate, followed by cyclization with phosphorus oxychloride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

    1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine compound with similar structural features but different reactivity and applications.

    HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A reagent used in peptide coupling chemistry.

Uniqueness: 1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine is unique due to its specific ring fusion and the resulting electronic properties.

Properties

IUPAC Name

triazolo[4,5-c]pyridin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-10-5-1-2-7-3-4(5)8-9-10/h1-3H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYKZUSZNLIWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565261
Record name 1H-[1,2,3]Triazolo[4,5-c]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23589-45-9
Record name 1H-[1,2,3]Triazolo[4,5-c]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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